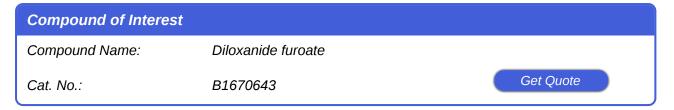


Physicochemical Properties of Diloxanide Furoate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025



Introduction

Diloxanide furoate is a luminal amebicide effective in the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytica.[1][2][3] It functions as a prodrug, being hydrolyzed in the gastrointestinal tract to its active form, diloxanide.[4][5][6][7][8] A thorough understanding of its physicochemical properties is paramount for the successful development of robust and effective pharmaceutical formulations. This guide provides a comprehensive overview of the core physicochemical characteristics of **Diloxanide furoate**, along with detailed experimental protocols for their determination.

Physicochemical Data

The following tables summarize the key physicochemical properties of **Diloxanide furoate**.

Table 1: General Physicochemical Properties



Property	Value	References
Molecular Formula	C14H11Cl2NO4	[1][2][5]
Molecular Weight	328.15 g/mol	[1][5][9]
Appearance	White or almost white, crystalline powder; odorless or almost odorless, and tasteless.	[3][10]
Melting Point	111-114 °C	[1][5]
114-116 °C	[10]	_
107-110 °C	[9]	
pKa (Predicted)	-0.50 ± 0.50	[1]
logP (Theoretical)	1.42 ± 0.55	[10]
3.09	[11]	
BCS Classification	Class 4	[1]
Low Solubility, Low Permeability	[12][13]	

Table 2: Solubility of **Diloxanide Furoate**



Solvent	Solubility	References
Water	< 0.1 mg/mL (Insoluble)	[5]
Very slightly soluble		
Dimethyl Sulfoxide (DMSO)	≥ 50 mg/mL (152.37 mM)	[5]
Ethanol	20 mg/mL (60.95 mM) (ultrasonic needed)	[5][14]
1 in 100	[10]	
Methanol	10 mg/mL (30.47 mM) (sonication recommended)	[5]
Slightly Soluble	[1][9]	
Chloroform	Slightly Soluble	[1][5][9]
1 in 25	[10]	
Ether	1 in 130	[10]

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters of an active pharmaceutical ingredient (API) like **Diloxanide furoate** are crucial for reproducibility and regulatory compliance.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point and enthalpy of fusion of a substance.

Methodology: A small, accurately weighed sample of **Diloxanide furoate** is placed in an aluminum pan. The pan is then hermetically sealed and placed in the DSC instrument alongside an empty reference pan. The instrument heats both pans at a controlled rate, typically 10°C/minute, over a specified temperature range (e.g., 100-250°C).[10] The difference in heat flow required to maintain the sample and reference at the same temperature is



measured and plotted against temperature. A single melting endotherm is observed, with the onset temperature and the peak maximum corresponding to the melting range.[10] The area under the peak is integrated to calculate the enthalpy of fusion.[10]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[15]

Methodology: An excess amount of **Diloxanide furoate** is added to a series of vials containing aqueous media of different pH values (typically covering the physiological range of 1.2 to 6.8). [15][16] The vials are then agitated in a mechanical shaker or orbital shaker at a constant temperature (e.g., 37 ± 1 °C) for a predetermined period to allow the system to reach equilibrium.[16] Preliminary experiments are conducted to determine the time required to reach equilibrium.[16] After reaching equilibrium, the samples are allowed to settle, and the supernatant is separated from the undissolved solid by centrifugation or filtration. The concentration of **Diloxanide furoate** in the clear supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). A minimum of three replicate determinations at each pH condition is recommended.[16]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[17][18][19]

Methodology:

- Preparation: A known concentration of Diloxanide furoate is dissolved in a suitable solvent
 or co-solvent system. The solution is then made acidic (e.g., to pH 1.8-2.0) with a standard
 acid solution (e.g., 0.1 M HCl).[17] The ionic strength of the solution is kept constant using an
 electrolyte such as 0.15 M KCl.[17]
- Titration: The solution is placed in a reaction vessel equipped with a magnetic stirrer and a calibrated pH electrode.[17][19] A standard basic solution (e.g., 0.1 M NaOH) is gradually added to the solution in small increments.[17]



- Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate. The titration is continued until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[17]
- Analysis: The titration curve (pH versus volume of titrant added) is plotted. The inflection
 point of the curve corresponds to the pKa of the compound. For more accurate
 determination, the second derivative of the titration curve can be calculated, where the peak
 corresponds to the pKa.[18] The experiment should be performed in triplicate to ensure
 reliability.[17]

Crystal Polymorphism Screening

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[20][21] Screening for polymorphs is a critical step in drug development as different polymorphs can have different physicochemical properties, including solubility and stability.[21][22]

Methodology: A high-throughput polymorph screen aims to recrystallize the API under a wide range of conditions.[20]

- Solvent Selection: A diverse library of solvents with varying polarities and hydrogen bonding capabilities is selected.
- Crystallization Methods: Various crystallization techniques are employed, including:
 - Cooling Crystallization: A saturated solution of the API at an elevated temperature is slowly cooled to induce crystallization.
 - Evaporation: The solvent is slowly evaporated from a solution of the API at a constant temperature.
 - Anti-solvent Addition: An anti-solvent (a solvent in which the API is poorly soluble) is added to a solution of the API to induce precipitation.
 - Slurry Experiments: A suspension of the API in a solvent is stirred for an extended period,
 allowing for the conversion to the most stable polymorphic form at that temperature.
- Analysis: The resulting solid forms are harvested and analyzed using techniques such as:

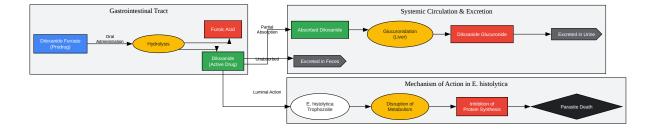


- X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying different crystalline forms, as each polymorph will have a unique diffraction pattern.[20][21][22]
- Differential Scanning Calorimetry (DSC): To identify melting points and phase transitions.
- Thermogravimetric Analysis (TGA): To identify solvates and hydrates.
- Raman and Infrared Spectroscopy: To detect differences in molecular vibrations between polymorphs.

Visualizations

Mechanism of Action and Metabolism

Diloxanide furoate is a prodrug that is hydrolyzed to its active form, diloxanide, which is thought to exert its amoebicidal effect by disrupting the parasite's metabolism.



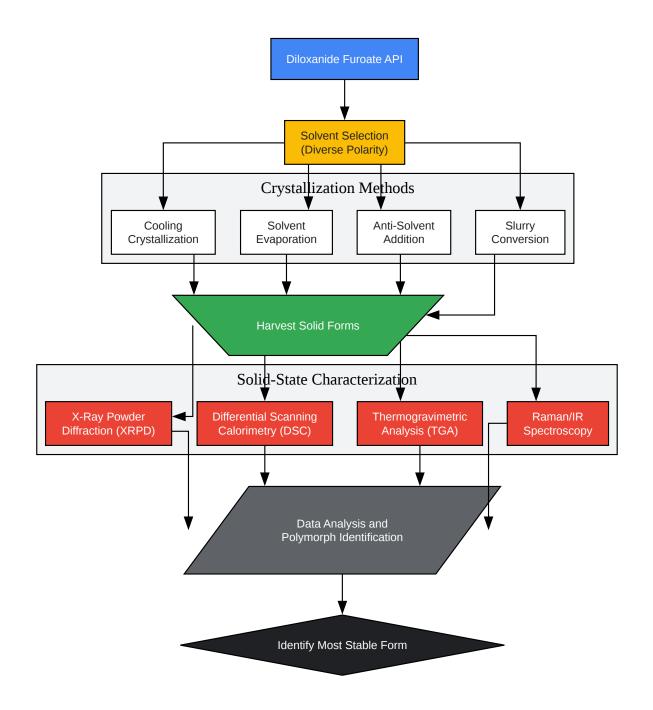
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Caption: Metabolic pathway and mechanism of action of **Diloxanide furoate**.

Experimental Workflow for Polymorph Screening



A systematic workflow is essential for a comprehensive polymorph screen.



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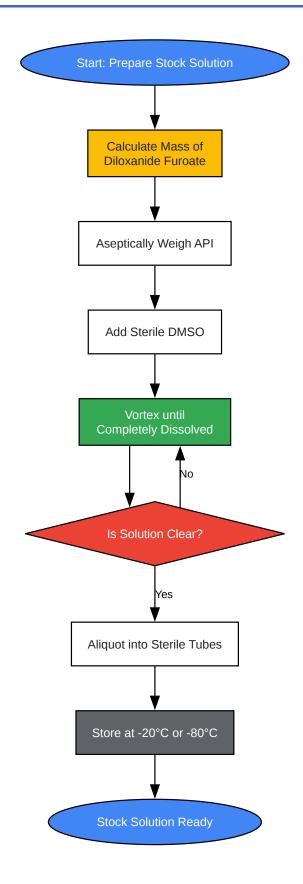
Caption: A typical experimental workflow for polymorph screening of an API.



Workflow for Preparation of Diloxanide Furoate Stock Solution

Accurate preparation of stock solutions is critical for reproducible in vitro assays.





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Caption: Workflow for preparing a **Diloxanide furoate** stock solution for in vitro assays.



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